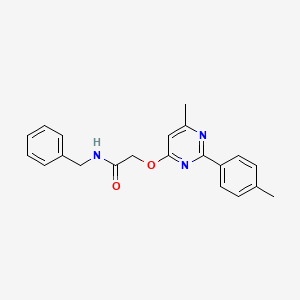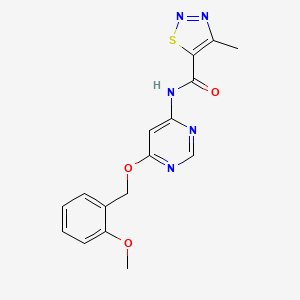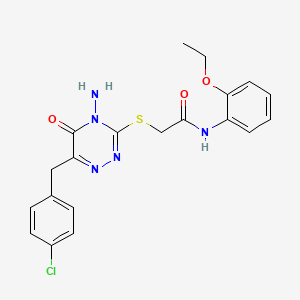
3,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide is a synthetic organic compound that features a cyclobutane ring substituted with two fluorine atoms and a carboxamide group. The compound also contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of Fluorine Atoms: The difluorination of the cyclobutane ring can be achieved using deoxyfluorination reagents under controlled conditions.
Thiazole Ring Synthesis: The thiazole ring can be synthesized separately through a condensation reaction involving appropriate starting materials.
Coupling Reaction: The final step involves coupling the thiazole ring with the difluorinated cyclobutane ring using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atoms and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The difluorinated cyclobutane ring may enhance the compound’s stability and binding affinity to its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluorocyclobutane-1-carboxamide: Lacks the thiazole ring, making it less versatile in biological applications.
N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide: Does not have fluorine atoms, potentially affecting its chemical reactivity and stability.
3,3-Difluoro-N-(1,3-thiazol-2-yl)cyclobutane-1-carboxamide: Similar structure but without the methyl group, which may influence its biological activity.
Uniqueness
The presence of both the difluorinated cyclobutane ring and the thiazole ring in 3,3-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide makes it unique. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
IUPAC Name |
3,3-difluoro-N-(4-methyl-1,3-thiazol-2-yl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2OS/c1-5-4-15-8(12-5)13-7(14)6-2-9(10,11)3-6/h4,6H,2-3H2,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISDIOFAFXQRFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CC(C2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-4-PHENYLOXANE-4-CARBOXAMIDE](/img/structure/B2369738.png)

![3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B2369741.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B2369747.png)


![N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2369751.png)
![Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2369754.png)
![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2369755.png)

![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2369758.png)


